GLYCOLURIL, 3a,6a-DIPHENYL-

Description

Historical Development and Significance of Glycoluril (B30988) Frameworks

The journey of glycoluril chemistry began in the latter half of the 19th century, with the first synthesis of the parent compound, 2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione, simply known as glycoluril. researchgate.net This bicyclic bisurea is formed through the condensation reaction of two urea (B33335) molecules with a 1,2-dicarbonyl compound, such as glyoxal. researchgate.netwikipedia.org The inherent structure of glycoluril, featuring a rigid framework and multiple hydrogen-bonding sites, quickly established it as a significant building block in organic and supramolecular chemistry. researchgate.netnih.gov

Over the decades, the significance of the glycoluril framework has expanded considerably. These compounds are not merely chemical curiosities but have found practical applications across various industries. They serve as components in disinfectants, pharmaceuticals, and as stabilizers in polymer synthesis. researchgate.net Furthermore, their derivatives have been explored as explosives and flame-retardant materials. researchgate.netat.ua A pivotal development in glycoluril chemistry has been the creation of macrocyclic compounds like cucurbit[n]urils and bambus[n]urils, which are synthesized from glycoluril units and exhibit remarkable abilities to encapsulate guest molecules. wikipedia.orgat.uarsc.org This has opened up new avenues in host-guest chemistry, with applications in drug delivery, sensing, and catalysis. researchgate.net

Structural Characteristics and Unique Features of 3a,6a-Diphenylglycoluril

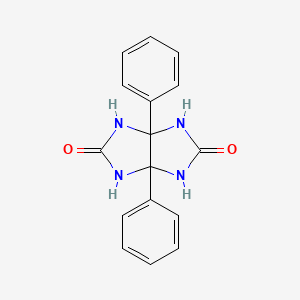

3a,6a-Diphenylglycoluril, a key derivative of the parent scaffold, possesses the molecular formula C₁₆H₁₄N₄O₂. nih.gov Its structure is defined by the core tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, with phenyl groups attached at the 3a and 6a positions. This substitution of bulky phenyl groups imparts a twisted molecular structure and significantly influences its solid-state packing, leading to a unique two-dimensional hydrogen-bonding network. rsc.org

The presence of the phenyl groups is a defining feature, creating a rigid bicyclic framework with a specific cavity size. This structural rigidity is crucial for its application in supramolecular chemistry, particularly in the design of molecular clips and host-guest systems. beilstein-journals.org The phenyl groups also facilitate π-π stacking interactions, which, in conjunction with hydrogen bonding, allow for the recognition and binding of aromatic guest molecules.

Interactive Data Table: Physicochemical Properties of 3a,6a-Diphenylglycoluril

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₄O₂ | nih.gov |

| Molecular Weight | 294.31 g/mol | nih.gov |

| Appearance | Colorless crystal or white powder | chembk.com |

| Melting Point | >300°C | chembk.com |

| Density | 1.35 g/cm³ | |

| Boiling Point | 677.1 °C at 760 mmHg | |

| Flash Point | 277.6 °C |

Note: Some physical properties are predicted values.

Research Landscape of Glycoluril Derivatives in Advanced Chemical Disciplines

The research landscape for glycoluril derivatives is both broad and dynamic, touching upon several advanced chemical disciplines.

Supramolecular Chemistry: Glycoluril and its derivatives are fundamental building blocks for a variety of supramolecular architectures. at.ua They are essential for the synthesis of molecular clips, which are receptor molecules with open cavities designed to "sandwich" guest molecules. beilstein-journals.org The rigid glycoluril spacer ensures a defined distance between the interacting sidewalls of the clip, typically around 7 Å, allowing for selective binding through π-π interactions. beilstein-journals.org Furthermore, glycoluril-derived molecular clips have been incorporated into supramolecular organic frameworks (SOFs) for applications such as the adsorption and removal of pollutants like 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.netpreprints.org

Medicinal Chemistry: The inherent biological activity of the glycoluril framework has spurred research into its potential as a pharmaceutical agent. smolecule.com Derivatives of 3a,6a-diphenylglycoluril have been investigated for their interactions with biological targets. For instance, 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril, a halogenated derivative, serves as a precursor to Iodo-Gen®, a widely used reagent for the iodination of proteins and peptides in biomedical research. ontosight.aitaylorandfrancis.com This application is crucial for radioimmunoassays and protein structural studies. ontosight.ai Preliminary studies have also suggested potential antimicrobial and antitumor activities for some glycoluril derivatives. smolecule.com

Materials Science: In the realm of material science, the structural properties of 3a,6a-diphenylglycoluril facilitate polymerization and functionalization, making it a candidate for the development of new polymers and materials with specific chemical functionalities. smolecule.com For example, 1,3,4,6-tetraallyl-3a,6a-diphenylglycoluril, a derivative with reactive allyl groups, is explored as a cross-linking agent for synthetic resins and rubbers, and as a flame retardant. google.com More recently, glycoluril-based linkers have been designed and synthesized for the construction of metal-organic frameworks (MOFs). researchgate.netpreprints.org These MOFs, which can exhibit high thermal stability and porosity, have potential applications in gas storage, separation, and catalysis. researchgate.net

Organic Synthesis: 3a,6a-Diphenylglycoluril serves as a versatile intermediate in organic synthesis. smolecule.com Its synthesis is typically achieved through the condensation of benzil (B1666583) with urea. tandfonline.comxml-journal.net Researchers have developed various synthetic methodologies, including microwave-assisted synthesis and the use of catalysts like nanozeolites and heteropolyoxometalates, to improve reaction efficiency and yields. smolecule.comtandfonline.comjocpr.com The glycoluril core can also be functionalized at various positions, allowing for the creation of diverse combinatorial libraries for drug discovery and other applications. chinayyhg.com

Interactive Data Table: Research Applications of 3a,6a-Diphenylglycoluril Derivatives

| Application Area | Specific Use | Key Derivative(s) | Reference |

| Supramolecular Chemistry | Molecular Clips, Host-Guest Systems | 3a,6a-Diphenylglycoluril | beilstein-journals.org |

| Medicinal Chemistry | Protein Iodination | 1,3,4,6-Tetrachloro-3a,6a-diphenylglycoluril (Iodo-Gen®) | ontosight.aitaylorandfrancis.com |

| Materials Science | Cross-linking agent, Flame retardant | 1,3,4,6-Tetraallyl-3a,6a-diphenylglycoluril | google.com |

| Materials Science | Metal-Organic Frameworks (MOFs) | Glycoluril-based dicarboxylic acid linkers | researchgate.netpreprints.org |

| Organic Synthesis | Building block for complex molecules | 3a,6a-Diphenylglycoluril | smolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3a,6a-diphenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-13-17-15(11-7-3-1-4-8-11)16(19-13,20-14(22)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,19,21)(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDVGTHXCLJVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199522 | |

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5157-15-3, 101241-21-8 | |

| Record name | Tetrahydro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylglycoluril, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101241218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Diphenylglycoluril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Diphenylglycoluril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLGLYCOLURIL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15I92344M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 3a,6a Diphenylglycoluril

Foundational Synthetic Pathways to 3a,6a-Diphenylglycoluril

The primary and most established method for synthesizing the 3a,6a-diphenylglycoluril core involves the reaction between an α-dicarbonyl compound, specifically benzil (B1666583), and two equivalents of urea (B33335). This process is typically performed under acidic conditions and involves a condensation reaction followed by the crucial cyclization step that forms the rigid, bicyclic structure.

Cyclization Reactions in the Formation of the Bicyclic Core

The formation of the stable tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione core is the defining step in glycoluril (B30988) synthesis. Following the initial condensation of urea with the dicarbonyl compound, an intramolecular cyclization occurs. tandfonline.com This bicyclization creates the characteristic fused five-membered ring system. The stereochemistry of the bridgehead phenyl groups is established during this process, resulting in the cis-fused 3a,6a-diphenyl configuration. The efficiency of this cyclization can be influenced by steric effects from bulky substituents on the α-dicarbonyl compound, which may increase the activation energy required for the reaction. tandfonline.com

Advanced Synthetic Approaches for Functionalized 3a,6a-Diphenylglycoluril Derivatives

To expand the utility of the glycoluril scaffold, researchers have developed more sophisticated synthetic methods that allow for the introduction of specific functional groups. These advanced approaches enable precise control over the substitution pattern, leading to derivatives with tailored properties.

Regioselective Synthesis of Substituted Glycolurils

Achieving regioselectivity is crucial when synthesizing asymmetrically substituted glycolurils. One effective strategy involves the reaction of 1-alkyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one with various alkylureas. This method predominantly yields 1,6-dialkyl-3a,6a-diphenylglycolurils over the 1,4-isomers. researchgate.net This approach provides a reliable route to N-substituted derivatives, which are valuable precursors for more complex molecular architectures.

Table 1: Examples of Regioselective Synthesis Pathways for Substituted Diphenylglycolurils

| Precursor 1 | Precursor 2 | Major Product | Reference |

|---|---|---|---|

| 1-alkyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one | Alkylurea | 1,6-dialkyl-3a,6a-diphenylglycoluril | researchgate.net |

| 1-(ω-hydroxyalkyl)-ureas | Imidazolone derivatives | Nonsymmetrically 1,6-disubstituted 3a,6a-diphenylglycolurils | researchgate.net |

Catalytic Synthesis Protocols utilizing Heteropolyoxometalates and Nanozeolites

Modern synthetic protocols have focused on the use of efficient and environmentally benign catalysts to improve the synthesis of glycoluril derivatives.

Heteropolyoxometalates (HPAs): These compounds have emerged as effective acid catalysts for the condensation reaction between urea and α-dicarbonyls. An environmentally friendly protocol utilizes catalytic amounts of various HPAs, such as Keggin, Preyssler, and Wells-Dawson types. For instance, H₃PW₁₂O₄₀ showed excellent catalytic activity in the reaction of urea with 2,3-butanedione, leading to quantitative yields of the corresponding glycoluril.

Nanozeolites: Nano-sized protonated Zeolite Socony Mobil-5 (HZSM-5) has been demonstrated as a mild and efficient heterogeneous catalyst for synthesizing glycoluril and its derivatives. tandfonline.comtandfonline.com The use of HZSM-5 nanozeolite allows for high yields and shorter reaction times under mild conditions. tandfonline.comresearchgate.net The catalyst's high surface area and acidity contribute to its effectiveness. tandfonline.comtandfonline.com For bulky substituents like phenyl groups, the synthesis of diphenylglycoluril requires heating to drive the reaction to completion. tandfonline.com

Table 2: Catalysts in the Synthesis of Glycoluril Derivatives

| Catalyst Type | Specific Catalyst Example | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Nanozeolite | HZSM-5 | Urea and dicarbonyl compound | Mild conditions, high yield, efficient, shorter reaction times | tandfonline.comtandfonline.comresearchgate.net |

| Heteropolyoxometalate | H₃PW₁₂O₄₀ (Keggin type) | Urea and 2,3-butanedione | Environmentally benign, quantitative yield |

Strategies for Post-Synthetic Modification of the 3a,6a-Diphenylglycoluril Skeleton

Post-synthetic modification refers to the chemical alteration of a pre-formed molecular structure. This versatile approach allows for the introduction of diverse functionalities onto the glycoluril core without altering the central scaffold.

A key strategy involves the direct alkylation of the N-H groups on the diphenylglycoluril backbone. For example, the title compound has been synthesized by alkylating diphenylglycoluril with o-xylylenedihalides. researchgate.net This initial alkylation can introduce reactive handles for further transformations. A subsequent Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, can then be employed to attach complex moieties. researchgate.netwikipedia.org This two-step process of alkylation followed by cross-coupling significantly expands the chemical space accessible from the basic diphenylglycoluril structure, enabling the creation of elaborate molecular clips and hosts. researchgate.net

Alkylation, Acylation, and Sulfonylation Reactions at Nitrogen Centers

The four nitrogen atoms of the glycoluril core are susceptible to electrophilic substitution, providing convenient handles for the attachment of various organic moieties.

Alkylation: The alkylation of the N-H groups of 3a,6a-diphenylglycoluril is a fundamental strategy for introducing alkyl chains, which can enhance solubility in organic solvents and provide attachment points for further functionalization. While direct alkylation can lead to a mixture of products, regioselective synthesis of 1,6-dialkyl-3a,6a-diphenylglycolurils has been achieved through the reaction of 1-alkyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one with alkylureas. This method predominantly yields the 1,6-disubstituted isomer over the 1,4-isomer.

A notable example involves the alkylation of diphenylglycoluril with o-xylylenedihalides. This reaction serves as a key step in the synthesis of larger macrocyclic structures and molecular clips, demonstrating the utility of N-alkylation in constructing complex host-guest systems.

| Reactant 1 | Reactant 2 | Product | Notes |

| 1-Alkyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one | Alkylurea | 1,6-Dialkyl-3a,6a-diphenylglycoluril | Regioselective synthesis |

| 3a,6a-Diphenylglycoluril | o-Xylylenedihalide | N,N'-o-xylylene-bridged diphenylglycoluril | Precursor for molecular clips |

Acylation and Sulfonylation: While specific examples of acylation and sulfonylation directly on the 3a,6a-diphenylglycoluril parent molecule are not extensively detailed in the provided search results, the general reactivity of the N-H bonds in the glycoluril family suggests that these transformations are feasible. Acylation would introduce carbonyl functionalities, which could act as hydrogen bond acceptors or be further modified. Sulfonylation would introduce sulfonyl groups, which are known to influence the electronic properties and solubility of molecules and can also serve as versatile synthetic handles. The direct C-H sulfonylation of nitrogen-containing heteroaromatics has been developed, suggesting that similar strategies could potentially be adapted for the N-H bonds of glycolurils, likely proceeding through N-activation followed by reaction with a sulfinate salt.

Introduction of Diverse Functional Groups for Enhanced Utility

The introduction of a variety of functional groups onto the 3a,6a-diphenylglycoluril scaffold is essential for tailoring its properties for specific applications. This can be achieved through the derivatization strategies mentioned above or by incorporating functionalized building blocks during the initial synthesis. For instance, the synthesis of monofunctionalized cucurbit ru.nluril derivatives highlights a strategy where a functionalized glycoluril hexamer is prepared and subsequently macrocyclized. This approach allows for the introduction of functionalities such as alkynes, which can then be used in "click" chemistry for the attachment of a wide range of molecules.

Synthesis of Complex Glycoluril-Based Assemblies

The rigid and well-defined geometry of 3a,6a-diphenylglycoluril makes it an ideal building block for the construction of larger, more complex molecular assemblies with specific recognition and binding properties.

Diastereoselective Formation of Methylene-Bridged Glycoluril Dimers

The formation of methylene-bridged glycoluril dimers is a key step in the synthesis of cucurbit[n]urils and related macrocycles. The acid-catalyzed condensation of glycolurils with formaldehyde (B43269) can lead to different diastereomers. Research has shown that the formation of these methylene-bridged dimers can be highly diastereoselective, with the C2v-diastereomer being formed selectively under thermodynamic control. nih.gov This stereochemical control is crucial for the efficient synthesis of well-defined macrocyclic structures. While the specific application of this diastereoselective dimerization to 3a,6a-diphenylglycoluril is not explicitly detailed, the underlying principles of thermodynamic control are likely to be applicable.

| Reaction Type | Key Feature | Outcome | Reference |

| Acid-catalyzed condensation | Thermodynamic control | Selective formation of the C2v-diastereomer | nih.gov |

Preparation of Porphyrin Clips and Other Multi-Component Receptors

A significant application of 3a,6a-diphenylglycoluril is in the construction of molecular clips, which are cleft-shaped molecules capable of binding guest molecules. A notable example is the synthesis of porphyrin clips derived from diphenylglycoluril. In this work, a tetra(chloromethyl)diphenylglycoluril derivative was synthesized and subsequently used in a Friedel-Crafts alkylation reaction to attach porphyrin units. The resulting porphyrin clips exhibit well-defined cavities and have been studied for their conformational properties and binding abilities.

The synthesis of these complex multi-component receptors demonstrates the power of using 3a,6a-diphenylglycoluril as a rigid scaffold to which other functional units, such as porphyrins, can be attached in a controlled manner. This modular approach allows for the design and synthesis of sophisticated host molecules with tailored recognition sites for a variety of guest species.

Advanced Structural Elucidation and Spectroscopic Analysis of 3a,6a Diphenylglycoluril Systems

X-ray Crystallographic Analysis of 3a,6a-Diphenylglycoluril and its Derivatives

X-ray crystallography stands as a definitive method for determining the absolute configuration and precise three-dimensional structure of crystalline solids. For 3a,6a-diphenylglycoluril systems, it has unveiled key structural features, from the molecular level to the supramolecular assembly.

| Parameter | Value | Reference |

| Angle between five-membered rings | 112.59° | rsc.org |

| Carbonyl Oxygen (O-O) distance | 5.76 Å | rsc.org |

Characterization of Hydrogen Bonding Networks and Crystal Packing Motifs

The crystal packing of 3a,6a-diphenylglycoluril is distinguished by a unique two-dimensional hydrogen-bonding network, a pattern not previously observed in other glycoluril (B30988) derivatives. rsc.orgrsc.org In this arrangement, each of the four N-H groups participates in hydrogen bonding. rsc.org This contrasts with the typical hydrogen bonding patterns seen in the parent glycoluril or 3a,6a-dimethylglycoluril, where amide-amide R²₂(8) motifs leading to eight-membered rings are common. rsc.orgrsc.org

The structure can be conceptualized as layers composed of molecules with alternating up and down orientations. rsc.org In derivatives, such as those alkylated at the nitrogen atoms, the formation of robust hydrogen-bonded tapes and dimer aggregates via self-complementary N–H···O=C interactions is a frequently observed crystal engineering motif. rsc.orgresearchgate.net This self-organization can lead to materials with unique surface properties, such as superhydrophobicity, where the crystal morphology is faceted by the hydrophobic phenyl and alkyl groups. rsc.org

Analysis of Conformational Twists and Dihedral Angles

A significant feature of the 3a,6a-diphenylglycoluril molecule is a considerable twist around the bridgehead C(3a)-C(6a) bond. rsc.org This intrinsic strain is quantified by specific dihedral angles. The N(1)–C(3a)–C(6a)–N(2) dihedral angle is 12.29°, while the dihedral angle between the ipso carbons of the phenyl rings, Ph–C(3a)–C(6a)–Ph, is 15.72°. rsc.org Studies suggest this twisting is a result of minimizing internal molecular strain rather than being forced by crystal packing. rsc.org In the oxonium hydrogen sulfate (B86663) derivative, the dihedral angle formed by the two tetrahydroimidazole rings is 65.51(1)°. scispace.com

| Dihedral Angle | Value | Reference |

| N(1)–C(3a)–C(6a)–N(2) | 12.29° | rsc.org |

| Ph–C(3a)–C(6a)–Ph | 15.72° | rsc.org |

| Tetrahydroimidazole rings (Oxonium Salt) | 65.51(1)° | scispace.com |

Crystal Structure of Oxonium Hydrogen Sulfate Derivatives

When crystallized from sulfuric acid, 3a,6a-diphenylglycoluril forms an oxonium hydrogen sulfate salt. scispace.com The asymmetric unit of this crystal contains a hydrogen sulfate anion (HSO₄⁻) and a 3a,6a-diphenylglycoluril oxonium cation. scispace.comresearchgate.net In this cation, one of the carbonyl oxygen atoms is protonated. scispace.com

The crystal packing is fundamentally altered compared to the neutral molecule and is primarily dominated by interactions involving the hydrogen sulfate anion. scispace.comresearchgate.net A strong O–H···O hydrogen bond, with an H···O distance of 1.69 Å, links the hydrogen sulfate anion to the protonated carbonyl group of the oxonium cation. scispace.comresearchgate.net The anions are further hydrogen-bonded to five other diphenylglycoluril molecules through various O–H···O, N–H···O, and C–H···O interactions. scispace.com The oxonium cations also self-assemble into infinite one-dimensional chains along the rsc.org vector via N–H···O hydrogen bonds. scispace.comresearchgate.net This arrangement creates distinct hydrophilic zones containing the hydrogen-bonded network and hydrophobic zones composed of the phenyl groups. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, serving as a powerful tool for structural confirmation and analysis in solution.

Structural Confirmation through Proton and Carbon Environment Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to confirm the molecular structure of 3a,6a-diphenylglycoluril and its derivatives by analyzing the chemical shifts, signal multiplicities, and integrations corresponding to the different proton and carbon environments.

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the two phenyl groups, typically as a multiplet in the range of δ 7.0–7.5 ppm. The four protons on the nitrogen atoms (N-H) would appear as a singlet, with a chemical shift that can be influenced by solvent and concentration; in the dicyanamide (B8802431) derivative, this signal appears at δ 9.59 ppm. nih.gov

¹³C NMR: The carbon spectrum would feature distinct signals for the different types of carbon atoms. The phenyl carbons would resonate in the aromatic region (typically δ 125–140 ppm). The bridgehead carbons (C3a and C6a) where the phenyl groups are attached would appear at a characteristic upfield position, observed at δ 87.5 ppm in the dicyanamide derivative. nih.gov The carbonyl carbons (C=O) are the most deshielded, with chemical shifts generally appearing downfield, around δ 160-165 ppm. nih.govresearchgate.net

The equivalence of signals for the two phenyl groups and corresponding halves of the bicyclic core in the NMR spectra would confirm the C₂ symmetry of the molecule in solution.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes / Reference |

| Aromatic (Ph) | 7.02–7.12 (m, 10H) | 127.4, 128.1, 129.1, 135.5 | Data from dicyanamide derivative. nih.gov |

| Amide (N-H) | 9.59 (s, 4H) | - | Data from dicyanamide derivative. nih.gov |

| Bridgehead (C3a, C6a) | - | 87.5 | Data from dicyanamide derivative. nih.gov |

| Carbonyl (C=O) | - | 163.5 | Data from dicyanamide derivative. nih.gov |

| Unsubstituted Glycoluril CH | 5.24 | 64.6 | For comparison. researchgate.net |

| Unsubstituted Glycoluril C=O | - | 160.3 | For comparison. researchgate.net |

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is an indispensable tool for probing the conformational dynamics of molecules in solution. By monitoring the changes in NMR spectra as a function of temperature, it is possible to gain insights into the energy barriers and exchange rates between different conformational states.

In the case of 3a,6a-diphenylglycoluril and its derivatives, the bicyclic core and the rotatable phenyl groups can give rise to a complex conformational landscape. At room temperature, rapid conformational interconversions on the NMR timescale may lead to averaged signals, masking the presence of distinct conformers. However, as the temperature is lowered, the rate of these exchange processes can be slowed sufficiently to allow for the observation of separate signals for each conformer.

Detailed research findings from VT-NMR studies on glycoluril derivatives reveal significant information about their dynamic behavior. For instance, the proton and carbon chemical shifts are sensitive to the electronic environment, which is in turn influenced by the spatial arrangement of the phenyl rings and the conformation of the bicyclic framework. researchgate.net Analysis of the coalescence temperature of exchanging proton signals allows for the calculation of the free energy of activation (ΔG‡) for the conformational change.

Table 1: Representative ¹H NMR Chemical Shift Data for Glycoluril Derivatives researchgate.net

| Compound | Proton | Chemical Shift (δ, ppm) |

| 3a,6a-diphenylglycoluril | Phenyl-H | 7.80 |

| Glycoluril | CH | 5.38 |

| 1,6-diacetylglycoluril | CH | 6.13 |

Note: Data extracted from a general study on glycoluril derivatives and may not represent a complete VT-NMR dataset for 3a,6a-diphenylglycoluril.

Elucidation of Host-Guest Complex Formation via NMR Titrations

NMR titration is a powerful method for studying non-covalent interactions and determining the stoichiometry and binding constants of host-guest complexes. The formation of a complex between a host molecule, such as 3a,6a-diphenylglycoluril, and a guest molecule results in changes in the chemical shifts of the protons on both molecules, particularly those in close proximity to the binding interface.

By systematically adding aliquots of a guest solution to a solution of the host and monitoring the changes in the NMR spectrum, a binding isotherm can be constructed. The magnitude of the chemical shift changes (Δδ) upon complexation provides information about the strength and nature of the interaction. Analysis of this data allows for the determination of the association constant (Ka), which is a quantitative measure of the binding affinity.

For 3a,6a-diphenylglycoluril systems, the urea (B33335) carbonyl groups and the aromatic phenyl rings can act as potential binding sites for various guest molecules through hydrogen bonding and π-π stacking interactions, respectively. NMR titration experiments can precisely map these interactions by identifying the specific protons that experience the largest chemical shift perturbations upon guest binding.

Table 2: Illustrative Data from an NMR Titration Experiment

| Guest Concentration (M) | Host Proton δ (ppm) | Δδ (ppm) |

| 0.0 | 7.50 | 0.00 |

| 0.2 | 7.55 | 0.05 |

| 0.4 | 7.59 | 0.09 |

| 0.6 | 7.62 | 0.12 |

| 0.8 | 7.64 | 0.14 |

| 1.0 | 7.65 | 0.15 |

This table is a generalized representation of data obtained from an NMR titration and does not represent specific experimental results for 3a,6a-diphenylglycoluril.

Infrared (IR) Spectroscopic Characterization of Functional Groups and Interactions

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule and for probing intermolecular interactions, such as hydrogen bonding. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds.

In 3a,6a-diphenylglycoluril, the key functional groups that give rise to characteristic IR absorptions are the N-H bonds of the urea moieties, the C=O (carbonyl) groups, and the C-H and C=C bonds of the phenyl rings. The positions, shapes, and intensities of these absorption bands provide a wealth of structural information.

The N-H stretching vibrations typically appear as a broad band in the region of 3400-3200 cm⁻¹, with the broadening being indicative of hydrogen bonding. The C=O stretching vibration is a strong and sharp absorption, typically found in the range of 1750-1650 cm⁻¹. The exact frequency of the C=O stretch can be influenced by the electronic environment and hydrogen bonding interactions. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. A general review of spectral analysis methods for glycoluril and its derivatives highlights the characteristic absorption bands. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for Glycoluril Derivatives researchgate.net

| Wavenumber (cm⁻¹) | Bond | Type of Vibration | Comment |

| 3350–3200 | N–H | Stretching | No signal in N-tetrasubstituted derivatives |

| 3100–3000 | C–H | Stretching | Aromatic |

| 1720–1700 | C=O | Stretching | Carbonyl |

| 1600–1450 | C=C | Stretching | Aromatic ring |

| 1480–1450 | C–N | Stretching | |

| 800–700 | C–H | Bending | Out-of-plane aromatic |

This table provides a generalized overview of IR absorption bands for the glycoluril class of compounds.

Computational and Theoretical Investigations of 3a,6a Diphenylglycoluril

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those employing density functional theory, are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate various molecular properties of organic compounds, including 3a,6a-diphenylglycoluril.

DFT calculations are instrumental in elucidating the electronic landscape of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.gov

For a given molecule, the HOMO energy is related to its electron-donating ability (nucleophilicity), while the LUMO energy corresponds to its electron-accepting ability (electrophilicity). By mapping the distribution of these orbitals, scientists can predict the most likely sites for nucleophilic and electrophilic attacks.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). These maps are invaluable for predicting how a molecule will interact with other chemical species, identifying sites susceptible to electrophilic or nucleophilic attack. For instance, the negative potential sites around electronegative atoms (like the oxygen atoms in the carbonyl groups of glycoluril) are prone to electrophilic attack, whereas positive potential areas around hydrogen atoms are susceptible to nucleophilic attack.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following data is illustrative of typical DFT outputs for organic molecules and not specific experimental or calculated values for 3a,6a-diphenylglycoluril, which are not readily available in the cited literature.)

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating capacity |

| LUMO Energy (ELUMO) | - | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Inverse of hardness, indicates higher reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Molecules with rotatable bonds, like 3a,6a-diphenylglycoluril with its phenyl groups, can exist in various three-dimensional arrangements known as conformations. Conformational analysis is the study of the energies associated with these different arrangements to determine the most stable, or lowest-energy, states. libretexts.org The potential energy of a conformer is influenced by several factors, including torsional strain (from eclipsing interactions along bonds), steric strain (repulsive interactions when atoms are forced too close together), and angle strain (in cyclic systems). libretexts.org

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The glycoluril (B30988) scaffold contains amide functional groups (-NH-C=O), which can theoretically undergo keto-enol or amide-imidic acid tautomerization. This process involves the transfer of a proton from the nitrogen to the carbonyl oxygen, resulting in a hydroxyl-imine group (-N=C-OH).

DFT calculations are a powerful tool for studying tautomerism. chemrxiv.orgscispace.com By calculating the total electronic energy of each tautomeric form, researchers can determine their relative stabilities. The tautomer with the lowest calculated energy is predicted to be the most abundant form at equilibrium. Furthermore, computational methods can be used to simulate the transition state of the proton transfer reaction, allowing for the calculation of the activation energy barrier. A high energy barrier indicates a slow interconversion rate, while a low barrier suggests a rapid equilibrium. chemrxiv.org The nature of the solvent can also be included in these models, as solvent polarity can significantly influence the stability of different tautomers. scispace.com

3a,6a-Diphenylglycoluril and its derivatives are known to self-assemble into larger, ordered structures through non-covalent interactions, such as hydrogen bonding. The amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of predictable patterns like hydrogen-bonded chains.

Computational chemistry allows for the precise calculation of the interaction energies between molecules in these assemblies. By analyzing pairs of molecules (dimers) or larger clusters, the strength of specific interactions, like the amide-amide hydrogen bonds, can be quantified. Pairwise interaction energy calculations have been performed on derivatives of 3a,6a-diphenylglycoluril to understand their self-organization in crystals. These calculations help to explain why certain hydrogen-bonding motifs are preferred and how solvent molecules might interact with and terminate these chains. researchgate.net The analysis of these interaction energies is crucial for designing new materials with specific properties, such as superhydrophobic surfaces, which can arise from the particular packing of these molecules in a crystal. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale.

The presence of a solvent can dramatically influence the properties, conformation, and stability of a molecule. nih.gov MD simulations are an ideal tool for exploring these solvent effects. In a typical simulation, a single 3a,6a-diphenylglycoluril molecule is placed in a box filled with a large number of explicit solvent molecules (e.g., water, ethanol, DMSO).

By simulating the system for a period of time (typically nanoseconds to microseconds), researchers can observe how the solute molecule behaves. Key aspects to analyze include:

Conformational Stability: The simulation can reveal whether the molecule maintains a stable conformation or if it frequently transitions between different shapes. The relative populations of different conformers can be assessed in various solvents.

Solvation Structure: MD simulations show how solvent molecules arrange themselves around the solute, forming solvation shells. This provides insight into specific solute-solvent interactions, such as hydrogen bonding between the glycoluril's amide groups and water molecules.

Molecular Flexibility: The simulation tracks the fluctuations of atomic positions, revealing the flexibility or rigidity of different parts of the molecule. For example, the rotational freedom of the phenyl groups can be assessed in solvents of varying polarity and viscosity.

These simulations provide a detailed, dynamic picture of how 3a,6a-diphenylglycoluril interacts with its environment, which is fundamental to understanding its behavior in real-world applications.

Understanding Guest Binding Dynamics within Host Cavities

Molecular dynamics (MD) simulations are a powerful tool to explore the dynamic nature of host-guest interactions. These simulations model the movement of atoms and molecules over time, providing a detailed view of the binding process, the stability of the host-guest complex, and the conformational changes that may occur.

For a host like 3a,6a-diphenylglycoluril, MD simulations could elucidate how a guest molecule enters, resides within, and exits the host's cavity. Key aspects that would be investigated include:

Binding Pathway: Simulations can map the energetic landscape of a guest molecule approaching the host, identifying the most favorable pathways for binding and any energy barriers that must be overcome.

Conformational Changes: Both the host and guest may undergo conformational adjustments upon binding. MD simulations can track these changes, revealing the flexibility of the 3a,6a-diphenylglycoluril framework and how it adapts to accommodate different guests.

Solvent Effects: The role of the solvent in mediating the binding process is crucial. Simulations can explicitly model solvent molecules, providing insights into how they influence the stability of the host-guest complex through effects like desolvation of the binding partners.

Thermodynamic Parameters: Advanced MD simulation techniques, such as umbrella sampling or steered molecular dynamics, can be used to calculate the potential of mean force (PMF) along a reaction coordinate, which in turn can be used to estimate the binding free energy.

While specific research detailing these dynamics for 3a,6a-diphenylglycoluril is sparse, studies on related glycoluril derivatives, particularly in the context of cucurbituril (B1219460) formation, have employed computational methods to understand conformational preferences and intermolecular interactions. These studies have highlighted the importance of subtle energetic differences in determining the final structure and properties of these molecules.

Molecular Docking Studies and Prediction of Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand or guest) when bound to a second (the receptor or host) to form a stable complex. This method is widely used in drug discovery and materials science to screen potential binding partners and estimate the strength of their interaction, often expressed as a binding affinity or docking score.

Interaction studies involving 3a,6a-diphenylglycoluril have pointed towards its potential binding affinity with various biological targets, and molecular docking is a key technique employed in such preliminary investigations. The process typically involves:

Preparation of Host and Guest Structures: Three-dimensional structures of 3a,6a-diphenylglycoluril and the potential guest molecules are generated and optimized.

Defining the Binding Site: The potential binding cavity of the 3a,6a-diphenylglycoluril host is identified.

Docking Algorithm: A docking program samples a large number of possible orientations and conformations of the guest within the host's binding site.

Scoring Function: A scoring function is used to estimate the binding affinity for each pose, ranking the different binding modes. The score is typically an approximation of the binding free energy.

The results of molecular docking studies can provide valuable predictions about the binding mode and affinity of different guests with 3a,6a-diphenylglycoluril. This information can be used to identify the most promising candidates for experimental studies. For instance, a hypothetical docking study of 3a,6a-diphenylglycoluril with a series of small organic molecules might yield data that could be presented in a table.

Hypothetical Molecular Docking Results for 3a,6a-Diphenylglycoluril

| Guest Molecule | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Benzene | -3.5 | π-π stacking with phenyl rings |

| Pyridine | -4.2 | Hydrogen bonding with urea (B33335) carbonyls, π-π stacking |

| Adamantane | -5.1 | Van der Waals interactions within the cavity |

It is important to note that the accuracy of molecular docking predictions depends heavily on the quality of the scoring function and the conformational sampling. Therefore, the results are often used as a qualitative guide and are ideally validated by more rigorous computational methods, like free energy calculations from molecular dynamics simulations, or by experimental binding assays.

Supramolecular Chemistry and Host Guest Interactions of 3a,6a Diphenylglycoluril Scaffolds

Design and Synthesis of 3a,6a-Diphenylglycoluril-Based Molecular Receptors

The inherent structural features of 3a,6a-diphenylglycoluril, including its defined curvature and the presence of multiple hydrogen bond donors and acceptors, make it an ideal component for creating sophisticated molecular receptors. Chemists have leveraged these properties to synthesize a range of hosts, from relatively simple molecular clips to intricate, cage-like structures.

Molecular clips based on the diphenylglycoluril framework are U-shaped molecules designed to bind guest molecules within their defined cavities. nih.gov The synthesis typically involves the functionalization of the glycoluril (B30988) core with aromatic "walls" that create a hydrophobic pocket. These clips are adept at forming complexes with guests like dihydroxybenzene derivatives, with binding strengths that can be finely tuned by modifying the host or guest structure. researchgate.net

The design of these clips often focuses on enhancing their binding affinity and selectivity in aqueous media. For instance, strategic placement of sulfonate groups on the periphery of a molecular clip can prevent self-association in water, allowing the clip to remain monomeric and fully available for guest binding. nih.govresearchgate.net Further modifications, such as extending the aromatic walls from naphthalene (B1677914) to anthracene (B1667546), can increase the size of the hydrophobic cavity, leading to a general tenfold increase in binding affinity for planar aromatic dyes. nih.gov The synthesis follows established routes involving the double electrophilic aromatic substitution of a glycoluril bis(cyclic ether) with an aromatic wall component. nih.gov

These molecular clips have proven to be potent receptors for planar and cationic aromatic guests, a property attributed to the electrostatically negative potential of their aromatic surfaces. nih.govresearchgate.net Functionalization on the convex side of the clip, which does not participate in the primary binding interactions, allows for their incorporation into larger systems, such as polymer materials, without compromising their associative properties. rsc.org

The 3a,6a-diphenylglycoluril scaffold has also been incorporated into more complex, three-dimensional host architectures, most notably porphyrin cages. These hosts combine the rigid glycoluril base with a porphyrin "roof," connected by flexible spacers. ru.nl The resulting cavity can bind guests, such as viologen derivatives, with high association constants, often in the range of 10⁴ to 10⁶ M⁻¹. nih.gov

The synthesis of these cage compounds allows for the creation of hosts with tunable properties. The integration of a metal center, such as manganese, into the porphyrin ring can impart catalytic activity, turning the host into an enzyme mimic for reactions like alkene epoxidation. ru.nl The design of these cages creates a well-defined, π-conjugated, and electron-rich interior, ideal for encapsulating planar molecules through π-π stacking interactions. nih.gov Upon guest encapsulation, the distance between the porphyrin faces can decrease, optimizing the stacking interactions. nih.govresearchgate.net These complex architectures serve as sophisticated models for studying molecular recognition and catalysis. ru.nlresearchgate.net

Fundamental Principles of Host-Guest Recognition with 3a,6a-Diphenylglycoluril Hosts

The ability of 3a,6a-diphenylglycoluril-based hosts to bind guests with high affinity and selectivity is governed by a combination of non-covalent interactions. The pre-organized cavity of the host minimizes the entropic penalty of binding, while a synergistic interplay of forces drives the formation of stable host-guest complexes.

The formation of host-guest complexes with diphenylglycoluril derivatives is a multifaceted process driven by several non-covalent interactions. researchgate.net

Hydrogen Bonding: The urea (B33335) carbonyl groups of the glycoluril unit are effective hydrogen bond acceptors. This interaction is crucial for binding guests that possess hydrogen bond donor functionalities. The solid-state structure of 3a,6a-diphenylglycoluril itself reveals a unique two-dimensional hydrogen bonding network. rsc.org

π-π Stacking: The aromatic walls of molecular clips and the porphyrin roofs of cage compounds provide surfaces for π-π stacking interactions with aromatic guests. rsc.orgnih.govunito.itresearchgate.net This is a dominant binding force, particularly for planar aromatic cations, where the electron-rich cavity of the host interacts favorably with the electron-deficient guest. The strength of these interactions is influenced by the electronic properties of the aromatic systems involved. rsc.org

Cation-π Interactions: In the case of cationic guests, the interaction between the positive charge of the guest and the π-electron cloud of the host's aromatic surfaces provides a significant contribution to the binding energy. nih.govresearchgate.netnih.gov This is evidenced by the much higher affinity for cationic guests compared to their neutral analogues. researchgate.net

The selectivity of 3a,6a-diphenylglycoluril-based hosts is a result of their well-defined binding cavities and the specific combination of non-covalent interactions they can engage in. Molecular recognition arises from the host's ability to differentiate between potential guests based on their size, shape, and chemical functionality. chemrxiv.org

Hosts can be designed with cavities that are complementary to a specific target guest, leading to high binding selectivity. nih.govrsc.org For example, hosts with larger aromatic surfaces show a preference for larger planar guests. nih.gov The recognition process is often dominated by electrostatic effects, where the electrostatically negative concave faces of the host preferentially bind cationic aromatic guests over aliphatic ones. nih.govresearchgate.net

In more complex systems like porphyrin cages, guest binding can be accompanied by significant conformational reorganization of the host, a process known as induced-fit binding. ru.nl Despite these structural changes, the association constants can remain very high, demonstrating that strong binding is not limited to rigid "lock-and-key" systems. The exchange of guests in and out of these cages follows a dissociative mechanism, where the rate is influenced by the steric and electronic properties of both the host and the guest. nih.gov

Quantitative Characterization of Host-Guest Binding Events

The strength of host-guest interactions is quantified by the association constant (Kₐ), which is determined experimentally through titration methods using techniques such as NMR, UV-Vis, or fluorescence spectroscopy. rsc.org These studies provide valuable thermodynamic data on the stability of the host-guest complexes.

Glycoluril-derived molecular clips exhibit a wide range of binding affinities. For example, the association of a glycoluril clip diol embedded in a polyurethane backbone showed homodimerization constants (K_homodimer) that varied from 7.74 x 10⁴ M⁻¹ at 265 K to 9.47 x 10² M⁻¹ at 315 K in CHCl₃. nih.gov

In aqueous solutions, strategically designed clips show high affinity for specific guests. A water-soluble clip with naphthalene walls (H1) and a similar clip with larger anthracene walls (H2) were studied for their binding of various planar cationic dyes. The binding constants were found to be in the range of 10³ to 10⁸ M⁻¹. nih.gov For instance, the affinity of one such clip for methylene (B1212753) blue was determined to be exceptionally high, with a Kₐ of 3.92 × 10⁷ M⁻¹. researchgate.net

The data below summarizes the association constants for selected host-guest complexes, illustrating the high affinities achievable with these systems.

Table 1: Association Constants (Kₐ) for Host-Guest Complexes with 3a,6a-Diphenylglycoluril-Based Receptors

| Host | Guest | Kₐ (M⁻¹) | Solvent/Conditions | Technique |

|---|---|---|---|---|

| Naphthalene-walled clip (H1) | Methylene Blue | (3.92 ± 0.2) × 10⁷ | Water | Fluorescence |

| Naphthalene-walled clip (H1) | NDI+ | (2.19 ± 0.2) × 10⁶ | Water | UV/Vis |

| Anthracene-walled clip (H2) | Brilliant Cresyl Blue (BCB) | (8.27 ± 0.15) × 10⁵ | Phosphate Buffered Saline | UV/Vis |

| Porphyrin Cage (H₂2) | Viologen Guest (V1) - major species | 1.24 × 10⁶ | Not Specified | Fluorescence |

| Porphyrin Cage (H₂2) | Viologen Guest (V1) - minor species | 6.42 × 10⁵ | Not Specified | Fluorescence |

| Porphyrin-based Metallacage | Coronene | 2.37 × 10⁷ | Acetonitrile/Chloroform (9/1) | Not Specified |

Data sourced from references researchgate.netnih.govnih.govnih.govresearchgate.net. NDI+ refers to a naphthalene diimide derivative.

These quantitative studies underscore the potency of 3a,6a-diphenylglycoluril-based receptors and provide a basis for the rational design of new hosts with tailored binding properties for applications in sensing, catalysis, and materials science.

Application of Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to study the thermodynamics of binding interactions in solution. It directly measures the heat change associated with a binding event, allowing for the determination of key thermodynamic parameters such as the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.

In the context of 3a,6a-diphenylglycoluril and its derivatives, ITC is instrumental in characterizing their host-guest interactions. The glycoluril scaffold can form a cavity capable of encapsulating guest molecules, and ITC provides a means to quantify the strength and nature of these interactions.

The experimental setup for an ITC measurement involving a 3a,6a-diphenylglycoluril-based host and a guest molecule typically involves the following steps:

The host molecule is placed in the sample cell of the calorimeter.

The guest molecule is loaded into a syringe and titrated into the sample cell in small, sequential injections.

The heat released or absorbed during each injection is measured.

The resulting data is plotted as heat change per injection versus the molar ratio of guest to host.

This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Table 1: Thermodynamic Parameters for Host-Guest Interactions Determined by ITC

| Host | Guest | K a (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | n |

| Cucurbit nih.govuril | Ferrocenemethylammonium | 1.2 x 10⁵ | -10.5 | -3.6 | 1.0 |

| β-Cyclodextrin | Adamantane-1-carboxylate | 5.4 x 10⁴ | -4.2 | 2.3 | 1.0 |

The sign and magnitude of the thermodynamic parameters provide insight into the driving forces of the binding process. A negative ΔH indicates that the binding is enthalpically driven, often due to the formation of favorable interactions such as hydrogen bonds or van der Waals forces. A positive ΔS suggests that the binding is entropically driven, which can be attributed to factors like the release of solvent molecules from the binding interface (the hydrophobic effect).

Utilization of Fluorescence Quenching Assays

Fluorescence quenching assays are a valuable tool for studying host-guest interactions, providing a sensitive and often more accessible alternative or complement to ITC. harvard.edu This technique relies on the change in the fluorescence properties of a fluorophore upon interaction with another molecule, the "quencher." In the context of 3a,6a-diphenylglycoluril systems, either the host or the guest can act as the fluorophore, and the binding event leads to a decrease (quenching) in the fluorescence intensity.

The mechanism of quenching can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). For host-guest systems, static quenching is the predominant mechanism, where the formation of the host-guest complex alters the electronic environment of the fluorophore, leading to a reduction in its quantum yield.

The data from a fluorescence quenching experiment is typically analyzed using the Stern-Volmer equation:

F₀/F = 1 + Ksv[Q]

Where:

F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.

F is the fluorescence intensity in the presence of the quencher at concentration [Q].

Ksv is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.

For static quenching, the Stern-Volmer constant is directly related to the binding constant (Ka) of the host-guest complex. By performing a titration experiment where the concentration of the quencher is systematically varied and the fluorescence intensity is measured, a Stern-Volmer plot of F₀/F versus [Q] can be constructed. The slope of this plot yields the value of Ksv, from which Ka can be determined.

Table 2: Illustrative Data from a Fluorescence Quenching Assay

| [Quencher] (M) | Fluorescence Intensity (a.u.) | F₀/F |

| 0 | 100 | 1.0 |

| 1 x 10⁻⁵ | 80 | 1.25 |

| 2 x 10⁻⁵ | 67 | 1.49 |

| 3 x 10⁻⁵ | 57 | 1.75 |

| 4 x 10⁻⁵ | 50 | 2.00 |

Fluorescence quenching assays offer several advantages, including high sensitivity, low sample consumption, and the ability to be adapted for high-throughput screening of potential guest molecules. harvard.edu

Self-Assembly and Self-Organization Phenomena in 3a,6a-Diphenylglycoluril Systems

Formation of Unique Two-Dimensional Hydrogen Bonding Networks

In the solid state, 3a,6a-diphenylglycoluril exhibits a remarkable ability to self-assemble into unique two-dimensional (2D) hydrogen bonding networks. rsc.orgrsc.org This self-assembly is driven by the presence of four N-H groups on the glycoluril scaffold, which can act as hydrogen bond donors, and the carbonyl oxygen atoms, which can act as hydrogen bond acceptors.

The formation of these 2D hydrogen-bonded networks is a key feature of the supramolecular chemistry of 3a,6a-diphenylglycoluril and is responsible for many of its observed properties in the solid state. The specific geometry and connectivity of the hydrogen bonds can be influenced by factors such as the presence of solvent molecules or co-crystallizing agents. scispace.com

Influence of Solvent and Substituents on Crystal Morphology and Assembly

For example, crystallization from different solvents can lead to the formation of various solvates, where solvent molecules are incorporated into the crystal lattice. These solvent molecules can participate in the hydrogen bonding network, acting as bridges or terminal groups, thereby altering the connectivity and dimensionality of the self-assembled structure. rsc.org This can result in significant changes to the crystal habit, ranging from needles to plates to block-like crystals.

In addition to the solvent, the nature of the substituents on the glycoluril scaffold also has a profound impact on the self-assembly process. Alkyl or aryl groups attached to the nitrogen or oxygen atoms of the glycoluril core can sterically hinder or electronically modify the hydrogen bonding sites, leading to different packing arrangements in the solid state. researchgate.net For instance, the introduction of bulky substituents may favor the formation of one-dimensional hydrogen-bonded tapes instead of the 2D networks observed for the parent 3a,6a-diphenylglycoluril. researchgate.net

Demonstration of Hydrophobic Properties in Self-Organized Systems

The self-organization of 3a,6a-diphenylglycoluril derivatives can lead to the formation of surfaces with interesting and potentially useful hydrophobic properties. When these molecules assemble in a way that exposes their hydrophobic alkyl and aryl moieties to the exterior, the resulting material can exhibit significant water-repelling characteristics. rsc.org

In some cases, the parallel packing of hydrogen-bonded chains of these glycoluril derivatives can create a corrugated surface at the microscopic level. rsc.org This surface roughness, combined with the inherent hydrophobicity of the exposed chemical groups, can lead to superhydrophobicity, a phenomenon where water droplets bead up and roll off the surface with very little tilting.

The design of self-organizing systems based on 3a,6a-diphenylglycoluril and related compounds offers a promising bottom-up approach to the fabrication of functional materials with tailored surface properties. By controlling the molecular structure and the self-assembly conditions, it is possible to create surfaces with tunable wettability, which could have applications in areas such as self-cleaning coatings, anti-fouling materials, and microfluidic devices.

Role in the Synthesis of Macrocyclic Compounds

The rigid, well-defined structure of the 3a,6a-diphenylglycoluril scaffold makes it an excellent building block for the synthesis of larger, more complex macrocyclic compounds. ru.nl These macrocycles, which are large cyclic molecules, are of significant interest in supramolecular chemistry due to their ability to act as hosts for a variety of guest molecules.

One common strategy for incorporating 3a,6a-diphenylglycoluril into macrocycles involves using it as a "clip" or "cleft" to which other molecular components can be attached. By functionalizing the glycoluril unit with reactive groups, it can be covalently linked to other building blocks through various chemical reactions, such as esterification, amidation, or transition metal-catalyzed cross-coupling reactions. nih.gov

The synthesis of these macrocycles often involves a "pair" phase, which is the final macrocyclization step of a linear precursor. core.ac.ukcam.ac.uk The success of this cyclization reaction is often dependent on factors such as the flexibility of the linear precursor, the choice of reaction conditions, and the use of templates to pre-organize the molecule for ring closure.

The resulting macrocyclic compounds based on the 3a,6a-diphenylglycoluril scaffold can exhibit a wide range of interesting properties, including selective guest binding, catalytic activity, and the ability to form even more complex supramolecular assemblies. The continued development of synthetic methodologies for the construction of these macrocycles is an active area of research with the potential to lead to new materials and technologies. nih.gov

Precursors for Cucurbituril (B1219460) Homologues and Derivatives

The acid-catalyzed condensation of glycoluril units with formaldehyde (B43269) is the foundational reaction for the synthesis of the cucurbit[n]uril (CB[n]) family of macrocycles. tandfonline.comresearchgate.net By employing substituted glycoluril derivatives as starting materials, chemists can create functionalized CB[n] homologues with tailored properties. chemistryviews.orgtandfonline.com The 3a,6a-diphenylglycoluril scaffold is a key precursor for introducing phenyl groups directly onto the cucurbituril framework.

A notable example is the synthesis of a diphenyl-substituted cucurbit mcmaster.cauril (Ph₂CB mcmaster.ca). nih.gov This synthesis is achieved through a co-oligomerization reaction involving both 3a,6a-diphenylglycoluril and unsubstituted glycoluril. nih.gov This approach leads to the formation of an unsymmetrically substituted CB mcmaster.ca derivative, where two phenyl groups adorn the macrocyclic structure. The incorporation of these bulky, hydrophobic phenyl groups can significantly alter the solubility and host-guest binding properties of the resulting cucurbituril.

The general process for forming cucurbit[n]urils and their derivatives involves the formation of oligomeric chains from glycoluril and formaldehyde precursors at temperatures above 50°C. researchgate.nettandfonline.com Under appropriate acidic conditions, these chains can undergo cyclization to form the macrocyclic cucurbituril structure. tandfonline.comresearchgate.net The specific size of the resulting cucurbituril (n=5, 6, 7, 8, etc.) can be influenced by various reaction parameters. tandfonline.com

Table 1: Synthesis of Phenyl-Substituted Cucurbit[n]uril

| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference |

| 3a,6a-Diphenylglycoluril | Glycoluril | Co-oligomerization | Diphenyl cucurbit mcmaster.cauril (Ph₂CB mcmaster.ca) | nih.gov |

This synthetic strategy opens the door to a wide range of substituted cucurbiturils, as different functionalized glycolurils can be incorporated into the macrocyclic structure, leading to new host molecules with diverse recognition capabilities. google.com

Molecular Templates for Intramolecular Condensations

The rigid glycoluril scaffold can serve as an effective molecular template, pre-organizing reactive groups to facilitate intramolecular reactions. While direct research on 3a,6a-diphenylglycoluril as a template for intramolecular condensations is not extensively detailed in the provided search results, the principle has been clearly demonstrated with closely related glycoluril derivatives. scispace.com

For instance, 3,4,7,8-tetramethylglycoluril has been shown to be an efficient template for promoting intramolecular Claisen-like condensations. scispace.com In this system, two acyl groups are attached to the nitrogen atoms of the glycoluril backbone. The rigid structure of the glycoluril holds these two reactive groups in close proximity, promoting an efficient intramolecular reaction to form a β-ketoacyl product. scispace.com This process mimics aspects of the catalytic cycle of fatty acid synthases. scispace.com

The sequence of transformations involves:

Sequential Acylation: Two acyl groups are attached to the glycoluril template.

Intramolecular Condensation: Treatment with a base induces an intramolecular Claisen-type condensation.

Functional Group Transformation: The resulting keto group can be further modified.

Cleavage: The final product can be cleaved from the template, which can then be regenerated and reused. scispace.com

This templating effect relies on the glycoluril's ability to control the conformation and proximity of the attached reactants. The defined spatial arrangement of the nitrogen atoms on the glycoluril scaffold is crucial for the efficiency of the intramolecular reaction. Although this specific example uses a tetramethylglycoluril derivative, the underlying principle of using the rigid glycoluril framework to orchestrate intramolecular reactions is broadly applicable. mcmaster.ca The 3a,6a-diphenylglycoluril scaffold, with its similar rigid structure, possesses the same fundamental characteristics to act as a template for such transformations.

Table 2: Glycoluril-Templated Intramolecular Condensation

| Template | Reactants | Reaction Type | Key Outcome | Reference |

| 3,4,7,8-Tetramethylglycoluril | Two acyl groups attached to the template | Intramolecular Claisen-like condensation | Efficient formation of a β-ketoacyl product | scispace.com |

This templated approach allows for the construction of linear carbon chains in a controlled, repetitive manner, showcasing the utility of glycoluril scaffolds in complex organic synthesis. scispace.com

Advanced Research Applications of 3a,6a Diphenylglycoluril Derivatives

Catalysis and Enzyme Mimicry

The well-defined cavity and the potential for introducing catalytic metal centers make 3a,6a-diphenylglycoluril derivatives exceptional scaffolds for designing artificial enzymes and catalysts. These synthetic molecules aim to replicate the high efficiency and selectivity of natural enzymes in chemical transformations.

Development as Catalysts or Catalyst Supports in Organic Synthesis

The modification of the 3a,6a-diphenylglycoluril scaffold with catalytically active metal centers has led to the creation of potent supramolecular catalysts for a variety of organic reactions. By attaching different ligands such as phosphite, pyrazole, pyridine, and porphyrin, and incorporating metal centers like rhodium, copper, manganese, and ruthenium, researchers have developed systems capable of catalyzing reactions with high selectivity.

These metallohosts create a cavity for substrate binding in close proximity to the catalytically active metal, facilitating substrate conversion. Notable applications include the isomerization and hydrogenation of alkenes, the oxidation of alcohols, and the epoxidation of both low molecular weight and polymeric alkenes. For instance, a ruthenium porphyrin functionalized with a cavity derived from diphenylglycoluril has been successfully employed as a catalyst in carbenoid transfer reactions involving α-diazoesters.

Another significant application is in the epoxidation of alkenes. A manganese-containing porphyrin clip, based on the diphenylglycoluril structure, has been shown to be an effective catalyst for this transformation. Shielding the exterior of this catalyst by coordinating a bulky axial ligand to the manganese center forces the catalytic activity to occur within the cavity, leading to selective oxidation. This approach has been used to mimic processive enzymes by catalyzing the epoxidation of the double bonds in polybutadiene, where the catalyst moves along the polymer chain.

The following table summarizes some of the catalytic applications of 3a,6a-diphenylglycoluril derivatives in organic synthesis.

| Catalyst System | Metal Center | Reaction Catalyzed | Substrate(s) |

| Diphenylglycoluril-Porphyrin Hybrid | Ruthenium | Carbenoid Transfer | α-Diazoesters |

| Diphenylglycoluril-Porphyrin Clip | Manganese | Epoxidation | Alkenes, Polybutadiene |

| Functionalized Diphenylglycoluril | Rhodium, Copper | Isomerization, Hydrogenation | Alkenes |

| Functionalized Diphenylglycoluril | Manganese, Ruthenium | Oxidation | Alcohols |

This table presents a selection of catalytic systems based on 3a,6a-diphenylglycoluril derivatives and their applications in organic synthesis.

Design of Supramolecular Catalysts with Enhanced Substrate Selectivity

A key goal in catalyst design is to achieve high substrate selectivity, where the catalyst preferentially acts on a specific substrate in a mixture. The well-defined cavities of 3a,6a-diphenylglycoluril-based supramolecular systems are ideally suited for this purpose, enabling discrimination between potential substrates based on their size, shape, and chemical properties.

One notable example is the development of a second-generation dynamic supramolecular catalytic system for substrate-selective epoxidations. This system consists of a catalyst part and a receptor part connected by a hydrogen-bonding motif. By conformationally restricting the catalyst, researchers were able to increase the population of the substrate-selective catalytic cavity. This rationally designed catalyst demonstrated enhanced selectivity in the competitive epoxidation of pyridyl-appended styrenes and stilbenes versus their phenyl-appended counterparts. A substrate selectivity of up to 3.4:1 was achieved for the epoxidation of Z-mono-pyridyl-stilbene over its all-carbon analog.

The table below highlights examples of enhanced substrate selectivity achieved with supramolecular catalysts derived from 3a,6a-diphenylglycoluril.

| Catalyst System | Reaction | Competing Substrates | Selectivity Ratio |

| Dynamic Supramolecular Catalyst | Epoxidation | Z-mono-pyridyl-stilbene vs. Z-stilbene | 3.4 : 1 |

| Dynamic Supramolecular Catalyst | Epoxidation | E-dipyridyl-stilbene vs. E-stilbene | 3.4 : 1 |

This table illustrates the substrate selectivity of 3a,6a-diphenylglycoluril-based supramolecular catalysts in competitive reactions.

Exploration of Enzyme-Like Catalytic Features (e.g., Michaelis-Menten Kinetics)

A hallmark of enzyme catalysis is the saturation behavior described by Michaelis-Menten kinetics. This kinetic profile, characterized by the Michaelis constant (KM) and the catalytic rate constant (kcat), is a key indicator of enzyme-like activity in artificial systems. While the design of 3a,6a-diphenylglycoluril-based enzyme mimics is an active area of research, specific studies detailing their Michaelis-Menten parameters are still emerging.

In the broader field of artificial enzymes, peptide-based mimics have demonstrated enzyme-like kinetic profiles. For example, a designed peptide amphiphile decorated with a catalytic triad (B1167595) sequence exhibited Michaelis-Menten behavior in the hydrolysis of p-nitrophenyl acetate. The catalytic turnover constant (kcat) for this system was calculated to be 3.01 x 10-3 s-1, with a binding constant (KM) of 0.38 mM. The cooperative action of the amino acids in the catalytic triad was shown to be crucial for this activity.

The development of 3a,6a-diphenylglycoluril-based systems that exhibit and can be characterized by Michaelis-Menten kinetics will be a significant step forward in validating their function as true enzyme mimics.

Materials Science Innovations

The rigid structure and functionalizable nature of 3a,6a-diphenylglycoluril derivatives also make them valuable components in the creation of novel polymers and advanced functional materials with unique properties.

Utility as Polymer Cross-linking Agents

Cross-linking is a crucial process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of materials by forming a three-dimensional network of polymer chains. Glycoluril-based compounds, in general, are recognized for their potential as cross-linking or curing agents, particularly for epoxy resins. The amine functionalities present in the glycoluril (B30988) structure can react with the epoxy groups of the resin to form a durable, cross-linked polymer network.